molecular formula C14H11ClN4OS B15073774 dCeMM3

dCeMM3

Cat. No.: B15073774
M. Wt: 318.8 g/mol
InChI Key: OOYJNUNOVRCHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dCeMM3 involves the installation of a free amine on the compound, allowing for its immobilization on sepharose beads and purification of interacting proteins from whole cell lysates . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific requirements of the research or industrial application.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. companies like MedChemExpress offer custom synthesis services to provide the required quantities and technical support for scientific research .

Mechanism of Action

dCeMM3 exerts its effects by inducing the ubiquitination and degradation of cyclin K. It promotes the interaction of CDK12-cyclin K with the CRL4B ligase complex, leading to the ubiquitination of cyclin K. The ubiquitinated cyclin K is then recognized by the proteasome and targeted for degradation . This mechanism of action makes this compound a valuable tool for studying protein degradation pathways and developing targeted therapies.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C14H11ClN4OS/c15-9-5-6-12(16-7-9)19-13(20)8-21-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H,17,18)(H,16,19,20)

InChI Key

OOYJNUNOVRCHJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.